molecular formula C12H11N5S B14912390 4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile

4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile

Cat. No.: B14912390
M. Wt: 257.32 g/mol
InChI Key: JSDBOHCVZBAVNX-UHFFFAOYSA-N
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Description

4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the formation of the tetrazole ring followed by its attachment to the benzonitrile moiety. One common method for synthesizing tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, and the thiomethyl linkage can be formed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of environmentally friendly solvents and catalysts can also be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several applications in scientific research:

  • **Medic

Properties

Molecular Formula

C12H11N5S

Molecular Weight

257.32 g/mol

IUPAC Name

4-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C12H11N5S/c13-7-9-1-3-10(4-2-9)8-18-12-14-15-16-17(12)11-5-6-11/h1-4,11H,5-6,8H2

InChI Key

JSDBOHCVZBAVNX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=N2)SCC3=CC=C(C=C3)C#N

Origin of Product

United States

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